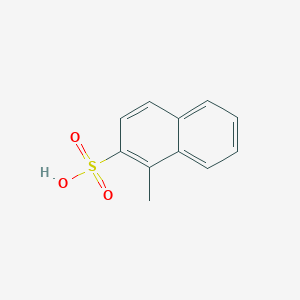

1-Methyl-2-naphthalenesulfonic acid

説明

特性

CAS番号 |

68487-67-2 |

|---|---|

分子式 |

C11H10O3S |

分子量 |

222.26 g/mol |

IUPAC名 |

1-methylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChIキー |

SBMVUWFLYRRTED-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)O |

製品の起源 |

United States |

準備方法

Reaction Conditions and Process

- Sulfonating Agent: Sulfur trioxide gas or fuming sulfuric acid (typically 104.5% oleum) is used to introduce the sulfonic acid group onto the methyl-substituted naphthalene ring.

- Temperature: The sulfonation is carried out at moderate temperatures, generally between 40 °C and 115 °C for the initial sulfonation step, with some processes operating up to 165 °C depending on the reactor design and desired product distribution.

- Reactor Types: Continuous film reactors or shell-and-tube reactors are employed to ensure efficient contact between the gaseous sulfonating agent and the liquid methyl naphthalene substrate. The methyl naphthalene flows along the reactor walls while SO3 gas contacts it, promoting rapid sulfonation.

- Reaction Time: Sulfonation times vary from 2 to 6 hours depending on temperature and reactor design.

- Isomerization: After initial sulfonation, the product mixture often contains alpha- and beta-isomers of methyl naphthalenesulfonic acid. An isomerization step at elevated temperatures (150–190 °C) for about 2 hours is used to convert alpha-isomers to the more stable beta-isomer, which is the desired this compound.

Reaction Scheme Summary

| Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | 40–115 °C, SO3 or 104.5% oleum, 2–6 h | Formation of alpha- and beta-methyl naphthalenesulfonic acids |

| Isomerization | 150–190 °C, 2 h | Conversion of alpha-isomer to beta-isomer (this compound) |

Advantages of Gas-Phase Sulfonation

- High conversion rates with minimal by-products.

- No generation of sulfur waste acid.

- Continuous operation with stable reaction conditions.

- High purity of beta-methyl naphthalenesulfonic acid (up to 95% purity reported).

Purification and Isolation

The crude sulfonation mixture contains isomeric sulfonic acids and unreacted starting materials. Purification involves:

- Isomerization: As above, to enrich the beta-isomer.

- Neutralization and Crystallization: The sulfonic acid mixture is often neutralized with alkali (e.g., sodium hydroxide) to form sulfonate salts, which can be crystallized and separated.

- Salt Formation: Precipitation as salts with organic amines (e.g., ortho-toluidine) can be used to selectively isolate specific isomers, as demonstrated in related naphthalenesulfonic acid separations.

- Fusion with Caustic Soda: Fusion of the sulfonate salts with molten sodium hydroxide at elevated temperatures (270–320 °C) can be used to convert sulfonic acids to corresponding phenols or to further purify the sulfonic acid derivatives.

Condensation with Formaldehyde (Optional Step for Derivatives)

In some applications, this compound is further reacted with formaldehyde to form condensation products used as dispersants or resin intermediates.

- Condensation Conditions: Sulfonated methyl naphthalene is reacted with formaldehyde (30–50% aqueous solution) at 105–150 °C under pressure (0.15–0.25 MPa) for 2–6 hours.

- pH Adjustment: After condensation, the mixture is neutralized to pH 6–9 with sodium hydroxide.

- Product: Water-soluble methylol naphthalenesulfonic acid-formaldehyde condensation compounds.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 1-Methylnaphthalene | Purity affects product quality |

| Sulfonating Agent | SO3 gas or 104.5% oleum | Oleum preferred for higher efficiency |

| Sulfonation Temperature | 40–115 °C | Controlled to favor alpha-isomer formation |

| Isomerization Temperature | 150–190 °C | Converts alpha- to beta-isomer |

| Sulfonation Time | 2–6 hours | Depends on temperature and reactor type |

| Isomerization Time | ~2 hours | Ensures high beta-isomer purity |

| Neutralization Agent | Sodium hydroxide (20–50%) | For salt formation and pH adjustment |

| Condensation (optional) | Formaldehyde 30–50%, 105–150 °C, 0.15–0.25 MPa | For methylol derivatives |

Research Findings and Industrial Relevance

- Continuous sulfonation using SO3 gas in film or shell-and-tube reactors achieves high conversion and selectivity with minimal by-products, improving production efficiency and product quality.

- The isomerization step is critical to obtain the desired this compound with purity up to 95%.

- Use of oleum (fuming sulfuric acid) enhances sulfonation efficiency and reduces total acidity in subsequent condensation reactions.

- The condensation of methyl naphthalenesulfonic acid with formaldehyde produces water-soluble dispersants with good heat stability and low impurity content.

- Purification via salt formation with organic amines and caustic fusion is a proven method for isolating and refining sulfonic acid isomers.

化学反応の分析

1-メチル-2-ナフタレンスルホン酸は、次のようなさまざまな化学反応を起こします。

酸化:

- この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、1-メチル-2-ナフトエ酸を形成するように酸化できます。

還元:

- スルホン酸基の還元により、1-メチル-2-ナフタレンチオールが生成される可能性があります。

置換:

- スルホン酸基は、適切な試薬との反応によって、他の官能基に置換できます。 たとえば、水酸化ナトリウムとの反応により、1-メチル-2-ナフトールが得られます .

一般的な試薬と条件:

- 酸化剤:過マンガン酸カリウム、三酸化クロム。

- 還元剤:水素ガス、金属触媒。

- 置換試薬:水酸化ナトリウム、ハロゲン化剤。

主要な製品:

科学研究への応用

1-メチル-2-ナフタレンスルホン酸は、科学研究で幅広い用途があります。

化学:

- 染料や顔料の合成における中間体として使用されています。

- ホルムアルデヒドとの縮合反応によって、ポリマー性スルホン酸の調製に使用されています .

生物学:

医学:

産業:

- 界面活性剤や洗剤の製造に使用されています。

- 特殊化学品や添加剤の製造に適用されています .

科学的研究の応用

1-Methyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry:

- Used as an intermediate in the synthesis of dyes and pigments.

- Employed in the preparation of polymeric sulfonic acids through condensation reactions with formaldehyde .

Biology:

Medicine:

Industry:

- Utilized in the production of surfactants and detergents.

- Applied in the manufacture of specialty chemicals and additives .

作用機序

1-メチル-2-ナフタレンスルホン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。生物学的システムでは、酵素活性を調節し、代謝プロセスに影響を与える可能性があります。 たとえば、アミノ酸生合成と抗酸化防御機構に関与する酵素の活性を影響することが示されています .

類似の化合物との比較

1-メチル-2-ナフタレンスルホン酸は、次のような他のナフタレンスルホン酸と比較できます。

ナフタレン-1-スルホン酸: 構造は似ていますが、スルホン酸基は最初の炭素に結合しています。

ナフタレン-2-スルホン酸: 構造は似ていますが、メチル基はありません。

2-メチル-1-ナフタレンスルホン酸: 構造は似ていますが、メチル基は2番目の炭素に結合しています

独自性: 1-メチル-2-ナフタレンスルホン酸は、メチル基とスルホン酸基の特定の位置により、明確な化学的および物理的特性が得られるため、ユニークです。 このユニークな構造により、他のナフタレンスルホン酸には適していない特定の反応や用途に参加することができます .

類似化合物との比較

Table 1: Alkyl-Substituted Naphthalenesulfonic Acids

Comparison with Amino-Substituted Naphthalenesulfonic Acids

Tobias Acid (2-Amino-1-naphthalenesulfonic Acid)

Tobias acid (C₁₀H₉NO₃S, CAS 81-16-3) substitutes an amino (-NH₂) group at the 2-position. The electron-donating amino group reduces the acidity of the sulfonic acid moiety (pKa ~0.5–1.5) compared to alkyl-substituted analogs. It is a key intermediate in azo dye synthesis, enabling coupling reactions for pigments like Acid Red 88 .

Dahl’s Acid (2-Naphthylamine-5-sulfonic Acid)

Dahl’s acid (C₁₀H₉NO₃S, CAS 81-05-0) features an amino group at the 6-position and sulfonic acid at the 1-position. The positional isomerism alters electronic effects and solubility, making it suitable for synthesizing sulfonated dyes with improved water-fastness .

Table 2: Amino-Substituted Naphthalenesulfonic Acids

| Compound | Substituent Position | Molecular Weight | Key Applications | Reference |

|---|---|---|---|---|

| Tobias acid | 2-Amino, 1-SO₃H | 223.25 g/mol | Azo dye intermediates | |

| Dahl’s acid | 6-Amino, 1-SO₃H | 223.25 g/mol | Sulfonated dyes |

Comparison with Hydroxy and Azo-Substituted Derivatives

Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-sulfonic Acid)

Calmagite (C₁₇H₁₄N₂O₅S, CAS 3147-14-6) contains hydroxy, azo, and methyl groups. Its complex structure enables chelation with metal ions, making it a spectrophotometric indicator for calcium and magnesium determination .

2-((2-Hydroxy-1-naphthalenyl)azo)-1-naphthalenesulfonic Acid

This azo derivative (CAS data in ) exhibits intense coloration due to the conjugated azo group. Such compounds are pivotal in textile dyes, leveraging sulfonic acid groups for water solubility and azo linkages for chromophore stability .

Q & A

Q. What spectroscopic methods are most effective for characterizing 1-Methyl-2-naphthalenesulfonic acid, and how do substituents influence spectral interpretation?

Methodological Answer:

- FT-IR and Raman Spectroscopy : Use these to identify sulfonic acid (-SO₃H) and methyl (-CH₃) functional groups. For example, sulfonic acid groups typically show strong S=O stretching vibrations near 1180–1250 cm⁻¹ (FT-IR) and 1120–1170 cm⁻¹ (Raman) .

- UV-Vis Spectroscopy : Analyze electronic transitions influenced by the methyl substituent. Solvent polarity affects the λmax; compare data in polar (e.g., water) vs. nonpolar solvents (e.g., ethanol) to assess solvatochromic effects .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl group position and sulfonic acid substitution. Aromatic protons near the sulfonic acid group will show downfield shifts due to electron-withdrawing effects .

Q. How can solubility and pKa of this compound be experimentally determined for aqueous systems?

Methodological Answer:

- Solubility : Perform gravimetric analysis by saturating aqueous solutions at varying temperatures (e.g., 25°C, 50°C). Filter undissolved solids and quantify via drying/weighing. Compare with structurally similar compounds (e.g., 2-naphthalenesulfonic acid hydrate, solubility >250 g/L in water ).

- pKa : Use potentiometric titration with a pH meter. The sulfonic acid group typically has a pKa < 1 due to strong acidity, but the methyl substituent may slightly alter this value. Validate via comparison with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can fixed-bed adsorption systems be optimized for removing this compound from wastewater?

Methodological Answer:

-

Experimental Variables :

- Bed Height : Higher beds increase contact time and adsorption capacity. For example, doubling bed height from 10 cm to 20 cm extended breakthrough time by ~50% in 2-naphthalenesulfonic acid studies .

- Flow Rate : Lower flow rates (e.g., 2 mL/min vs. 5 mL/min) improve removal efficiency by reducing kinetic limitations.

- Coexisting Ions : Test competitive adsorption with ions like Cl⁻ or SO₄²⁻, which reduce capacity due to ion-exchange interference .

-

Modeling : Apply the Bed Depth Service Time (BDST) model to predict breakthrough curves. The equation is:

Where = adsorption capacity, = initial concentration, = linear flow rate, and = bed height .

Q. What computational approaches are suitable for analyzing the electronic properties of this compound in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps and electrostatic potential (ESP) maps. Methyl groups may reduce the HOMO-LUMO gap compared to amino-substituted analogs (e.g., 2-amino-1-naphthalenesulfonic acid has a gap of ~4.5 eV in water) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Polar solvents like water stabilize the sulfonic acid group, increasing charge delocalization .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) between the methyl group and aromatic ring to explain substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。